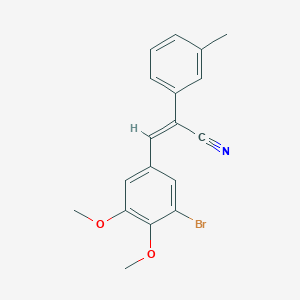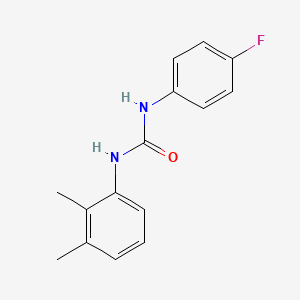
N-(4-cyanophenyl)-3-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-3-isopropoxybenzamide, commonly known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential in treating cancer and other diseases. It was initially developed as a histone deacetylase (HDAC) inhibitor, but its mechanism of action is not limited to this pathway.
Mécanisme D'action
CI-994 inhibits N-(4-cyanophenyl)-3-isopropoxybenzamide enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to changes in gene expression and can result in cell cycle arrest, apoptosis, and differentiation. However, CI-994 has also been shown to have other targets, including tubulin and heat shock protein 90 (HSP90), which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
CI-994 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been shown to sensitize cancer cells to other treatments such as radiation and chemotherapy. In addition, CI-994 has been shown to have anti-inflammatory effects and may have potential in treating other diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CI-994 is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic to normal cells at high concentrations, which may limit its clinical use. In addition, its specificity for N-(4-cyanophenyl)-3-isopropoxybenzamide enzymes is not well understood, which may limit its effectiveness as a therapeutic.
Orientations Futures
Future research on CI-994 could focus on improving its specificity for N-(4-cyanophenyl)-3-isopropoxybenzamide enzymes, as well as identifying other targets that may contribute to its anti-cancer effects. In addition, studies could investigate the potential of CI-994 in combination with other treatments, such as immunotherapy or targeted therapies. Finally, further research could explore the potential of CI-994 in treating other diseases beyond cancer.
Méthodes De Synthèse
CI-994 can be synthesized through a multi-step process involving the reaction of 3-isopropoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-cyanophenylamine. The final product is obtained by reacting the resulting amide with isopropylamine. The purity of the compound can be increased through recrystallization and chromatography.
Applications De Recherche Scientifique
CI-994 has been studied extensively for its potential in treating cancer, particularly hematological malignancies such as leukemia and lymphoma. It has also shown promise in treating solid tumors such as breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(2)21-16-5-3-4-14(10-16)17(20)19-15-8-6-13(11-18)7-9-15/h3-10,12H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWZCSWWWHRFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5457974.png)
![2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B5457979.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5457980.png)
![4-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5457986.png)

![N-(1-methyl-3-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-3-oxopropyl)acetamide](/img/structure/B5457994.png)
![3-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5458000.png)

![3-[2-(3,4-difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5458015.png)
![N-methyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5458028.png)
![ethyl 2-[4-(diethylamino)-2-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5458051.png)
![3-[2-(diethylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5458061.png)
![4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]benzoic acid](/img/structure/B5458063.png)
![4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B5458066.png)